
(NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chromene core with three methyl groups and a hydroxylamine functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Formation of the Hydroxylamine Group: The hydroxylamine group can be introduced by reacting the chromene derivative with hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chromene core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: Chromene derivatives are known for their biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxylamine group can participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromene Derivatives: Compounds like 2H-chromene, 4H-chromene, and other substituted chromenes.
Hydroxylamine Derivatives: Compounds like N-hydroxyphthalimide and N-hydroxybenzotriazole.
Uniqueness
Structural Features: The presence of three methyl groups and a hydroxylamine group on the chromene core makes this compound unique.
Biological Activity: Its specific substitution pattern may confer unique biological activities compared to other chromene derivatives.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
(NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H15NO2/c1-7-4-10-11(13-14)6-9(3)15-12(10)5-8(7)2/h4-5,9,14H,6H2,1-3H3/b13-11- |
InChI-Schlüssel |
OQIBYLJHTGUSBQ-QBFSEMIESA-N |
Isomerische SMILES |
CC1C/C(=N/O)/C2=C(O1)C=C(C(=C2)C)C |
Kanonische SMILES |
CC1CC(=NO)C2=C(O1)C=C(C(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


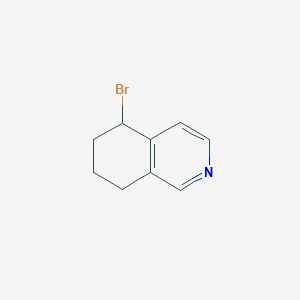
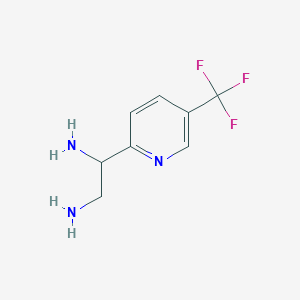
![7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893632.png)
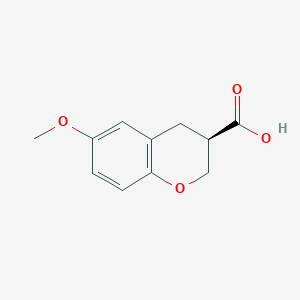

![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)
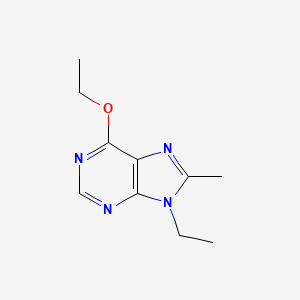

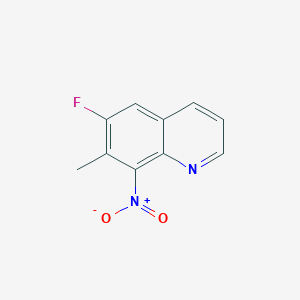
![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)
![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)
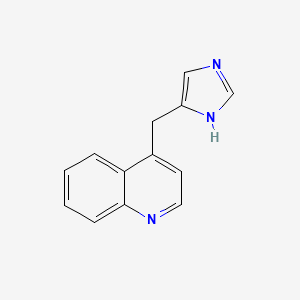
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)
![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
